molecular formula C20H27NO2 B1385609 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline CAS No. 1040685-23-1

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline

Cat. No.: B1385609
CAS No.: 1040685-23-1
M. Wt: 313.4 g/mol
InChI Key: LSBMQPGKCAFVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline involves several steps. The synthetic route typically includes the reaction of aniline derivatives with ethoxy groups and phenoxyethyl intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-ethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-5-22-18-8-6-7-17(14-18)21-11-12-23-20-13-16(4)9-10-19(20)15(2)3/h6-10,13-15,21H,5,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMQPGKCAFVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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